1,3-Bis(chloromethylsulfonyl)imidazolidine
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Overview
Description
1,3-Bis(chloromethylsulfonyl)imidazolidine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of two chloromethylsulfonyl groups attached to an imidazolidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(chloromethylsulfonyl)imidazolidine typically involves the reaction of imidazolidine with chloromethylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Imidazolidine+2Chloromethylsulfonyl chloride→1,3−Bis(chloromethylsulfonyl)imidazolidine+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, such as temperature and pressure, which are crucial for the high-yield production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(chloromethylsulfonyl)imidazolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of reduced imidazolidine derivatives.
Scientific Research Applications
1,3-Bis(chloromethylsulfonyl)imidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of sulfonamide derivatives.
Biology: Investigated for its potential as a cross-linking agent in protein chemistry.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Bis(chloromethylsulfonyl)imidazolidine involves its ability to act as an electrophile due to the presence of chloromethyl groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. This property is particularly useful in cross-linking reactions in biological systems, where it can form stable linkages between proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(methylsulfonyl)imidazolidine: Lacks the chloromethyl groups, making it less reactive in substitution reactions.
1,3-Bis(chloromethyl)imidazolidine: Lacks the sulfonyl groups, which reduces its potential for oxidation reactions.
1,3-Bis(chloromethylsulfonyl)urea: Contains a urea moiety instead of an imidazolidine ring, which can alter its reactivity and applications.
Uniqueness
1,3-Bis(chloromethylsulfonyl)imidazolidine is unique due to the combination of chloromethyl and sulfonyl groups attached to an imidazolidine ring. This combination provides a versatile platform for various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,3-bis(chloromethylsulfonyl)imidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2N2O4S2/c6-3-14(10,11)8-1-2-9(5-8)15(12,13)4-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLVYYMZWMEWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN1S(=O)(=O)CCl)S(=O)(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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